molecular formula C10H4BrClN2O2 B1451256 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 2251053-06-0

6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1451256
M. Wt: 299.51 g/mol
InChI Key: WYPJYQDHVWUMJD-UHFFFAOYSA-N
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Description

6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, also known as 6-BCBFP, is a heterocyclic compound composed of a benzofuran ring and a pyrimidine ring. It is a member of the family of benzofuropyrimidines, which are known for their potential therapeutic applications. 6-BCBFP has been studied for its potential use in a variety of areas, including drug delivery, cancer therapy, and drug development.

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Application Summary : This research focuses on the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Methods of Application : The specific experimental procedures are not detailed in the search results. However, the process involves the use of a radical approach for the protodeboronation of alkyl boronic esters .
  • Results or Outcomes : The protocol allows for a valuable but previously unknown transformation: formal anti-Markovnikov alkene hydromethylation .

Electrochemical Bromofunctionalization of Alkenes

  • Application Summary : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
  • Methods of Application : The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate resulted in decreased yields .
  • Results or Outcomes : The research demonstrated that various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

Synthesis of Functionalized 6H-benzo[c]chromenes

  • Application Summary : This research focuses on a new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .
  • Methods of Application : The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .
  • Results or Outcomes : The final products were obtained in good yields (up to 94% over two steps) .

Bromochlorobenzenes

  • Application Summary : Bromochlorobenzenes are mixed aryl halides (aryl chloride and aryl bromide) consisting of bromine and chlorine as substituents on a benzene ring .
  • Methods of Application : The specific methods of application are not detailed in the search results. However, bromochlorobenzenes are typically used in various chemical reactions due to their reactivity .
  • Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .

Suzuki–Miyaura Coupling

  • Application Summary : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds . This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals .
  • Methods of Application : The specific methods of application are not detailed in the search results. However, the process involves the use of a palladium catalyst and a base .
  • Results or Outcomes : The Suzuki–Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of a wide range of organic compounds .

Hydrogenation of Unactivated Alkenes

  • Application Summary : This research focuses on the hydrogenation of unactivated alkenes using a hydroboration-deboronation strategy .
  • Methods of Application : The specific experimental procedures are not detailed in the search results. However, the process involves the use of a hydroboration-deboronation strategy .
  • Results or Outcomes : The hydrogenation of unactivated alkenes allows for the synthesis of alkanes .

properties

IUPAC Name

6-bromo-8-chloro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClN2O2/c11-6-2-4(12)1-5-7-9(16-8(5)6)10(15)14-3-13-7/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPJYQDHVWUMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=O)NC=N3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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